Gly-Cyclopropane-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

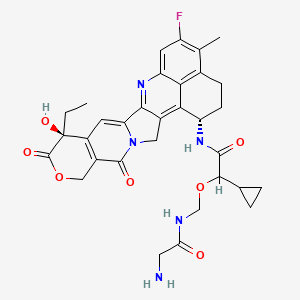

Molecular Formula |

C32H34FN5O7 |

|---|---|

Molecular Weight |

619.6 g/mol |

IUPAC Name |

2-[[(2-aminoacetyl)amino]methoxy]-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |

InChI |

InChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1 |

InChI Key |

CEFSJFYTDCGHFB-XXCFHSPASA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Gly-Cyclopropane-Exatecan in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Gly-Cyclopropane-Exatecan, a key component of advanced antibody-drug conjugates (ADCs) in cancer therapy. We will delve into its molecular interactions, the critical role of its linker technology, and the preclinical and clinical data supporting its efficacy. This document is intended to be a valuable resource for professionals in the field of oncology and drug development.

Introduction to this compound and its Role in ADCs

This compound is a highly potent cytotoxic payload designed for targeted delivery to cancer cells via antibody-drug conjugates. It is a derivative of exatecan, a topoisomerase I inhibitor. The "Gly-Cyclopropane" designation refers to a specific modification of the exatecan molecule, which enhances its therapeutic properties. In the context of an ADC, this payload is attached to a monoclonal antibody through a cleavable linker system. This modular design allows for the selective destruction of tumor cells while minimizing systemic toxicity. A prominent example of an ADC utilizing this payload is SHR-A1811, which targets the HER2 receptor.

The Multi-Step Mechanism of Action

The antitumor activity of an ADC carrying the this compound payload is a sophisticated, multi-step process that begins with targeted binding and culminates in cancer cell apoptosis.

2.1. Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a predetermined antigen that is overexpressed on the surface of cancer cells (e.g., HER2).[1] Following this binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[2]

2.2. Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.[2] The linker connecting the antibody to the this compound payload is specifically designed to be cleaved within the acidic and enzyme-rich environment of the lysosome.[3] This linker is typically a tetrapeptide, such as Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by lysosomal proteases like cathepsins.[3][4]

2.3. Topoisomerase I Inhibition: Upon cleavage of the linker, the this compound payload is released into the cytoplasm. Exatecan is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[5] Topoisomerase I relieves torsional stress in the DNA double helix by creating transient single-strand breaks. Exatecan exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and the cleaved DNA strand.[5] This prevents the re-ligation of the DNA, leading to an accumulation of single-strand breaks.

2.4. DNA Damage and Apoptosis: During the S-phase of the cell cycle, when DNA replication occurs, the collision of the replication fork with these stabilized topoisomerase I-DNA complexes results in the conversion of single-strand breaks into irreversible double-strand breaks.[5] The accumulation of extensive DNA damage triggers a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis.

2.5. The Bystander Effect: A key feature of ADCs with membrane-permeable payloads like the exatecan derivative SHR169265 is the "bystander effect".[6][7] After being released into the target cancer cell, the payload can diffuse across the cell membrane and kill neighboring cancer cells, even if they do not express the target antigen.[7] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied. The cyclopropane modification in the payload of SHR-A1811 has been shown to enhance its permeability, contributing to a potent bystander effect.[8]

The "this compound" Payload: A Closer Look

The term "this compound" as a whole refers to the drug-linker conjugate. The payload itself is an exatecan derivative, SHR169265, which incorporates a chiral cyclopropyl group at the carbonyl alpha position.[6] This modification has been reported to confer desirable properties to the payload, including increased membrane permeability, which enhances the bystander killing effect.[6][8]

The linker system is typically comprised of:

-

A Maleimidocaproyl (MC) spacer: This component provides a stable connection point to the antibody.[6]

-

A Gly-Gly-Phe-Gly (GGFG) tetrapeptide: This is the enzyme-cleavable sequence that is targeted by lysosomal cathepsins.[3][6]

Quantitative Preclinical and Clinical Data

The efficacy of ADCs utilizing a this compound payload has been demonstrated in numerous preclinical and clinical studies. Below is a summary of key quantitative data.

| ADC/Payload | Target | Cancer Model | Metric | Value | Reference |

| SHR-A1811 | HER2 | SK-BR-3 (HER2+) co-cultured with MDA-MB-468 (HER2-) | IC50 on MDA-MB-468 (Bystander Killing) | 0.28 nM | [7] |

| SHR-A1811 | HER2 | JIMT-1 (HER2 moderate) xenograft | Tumor Growth Inhibition | Significant inhibition at 3 and 10 mg/kg | [7] |

| SHR-A1811 | HER2 | Capan-1 (HER2 low) xenograft | Tumor Growth Inhibition | Significant inhibition at 3 and 10 mg/kg | [7] |

| SHR-A1811 | HER2 | HER2-positive breast cancer (Phase I) | Objective Response Rate (ORR) | 79.1% | [9] |

| SHR-A1811 | HER2 | HER2-low breast cancer (Phase I) | Objective Response Rate (ORR) | 62.0% | [9] |

| B7-H4 ADC | B7-H4 | HCC1569 xenograft | Tumor Growth Inhibition | 99% at 1 mg/kg, 95% at 0.3 mg/kg | [10] |

| B7-H4 ADC | B7-H4 | MDA-MB-468 xenograft | Tumor Growth Inhibition | 88% at 1 mg/kg, 62% at 0.3 mg/kg | [10] |

| B7-H4 ADC | B7-H4 | OVCAR4 xenograft | Tumor Growth Inhibition | 74% at 1 mg/kg | [10] |

Key Experimental Protocols

The evaluation of ADCs with a this compound payload involves a series of in vitro and in vivo assays to characterize their efficacy and safety.

5.1. In Vitro Cytotoxicity Assays:

-

Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.

-

Methodology:

-

Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the ADC for a period of 3 to 5 days.

-

Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® or by direct cell counting.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

5.2. Bystander Killing Assay:

-

Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

-

Methodology:

-

Antigen-positive and antigen-negative cancer cell lines are co-cultured in a defined ratio.

-

The co-culture is treated with the ADC.

-

After a defined incubation period, the viability of the antigen-negative cell population is specifically measured, often by engineering one cell line to express a fluorescent protein for identification.

-

The IC50 for the bystander killing effect is determined.[7]

-

5.3. In Vivo Xenograft Models:

-

Objective: To assess the anti-tumor efficacy of the ADC in a living organism.

-

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The ADC is administered intravenously at various dose levels and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumor growth inhibition (TGI) is calculated. In some cases, tumors are excised for further analysis (e.g., immunohistochemistry).[7][10]

-

5.4. Pharmacokinetic Analysis:

-

Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

-

Methodology:

-

The ADC is administered to animals (e.g., mice, rats, or monkeys).

-

Blood samples are collected at various time points.

-

The concentrations of the total antibody, the conjugated ADC, and the released payload are measured using techniques such as ELISA and LC-MS/MS.

-

Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.

-

Visualizing the Mechanism and Workflows

6.1. Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound ADC in cancer cells.

6.2. Experimental Workflow for ADC Evaluation

References

- 1. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

- 8. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Gly-Cyclopropane-Exatecan for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Gly-Cyclopropane-Exatecan, a critical component in the development of targeted cancer therapies, specifically antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, presents key data in a structured format, and visualizes the underlying scientific principles.

Introduction

This compound is a linker-payload conjugate designed for use in ADCs. It comprises three key components: the potent topoisomerase I inhibitor exatecan, a glycine (Gly) linker, and a cyclopropane moiety.[1][2][3] Exatecan, a derivative of camptothecin, exerts its cytotoxic effect by trapping DNA topoisomerase I-DNA cleavage complexes, which ultimately leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[4][5][6][7] The glycine and cyclopropane components serve to connect the exatecan payload to a monoclonal antibody, influencing the stability, solubility, and release characteristics of the cytotoxic agent. The synthesis of this conjugate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[8]

Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Gly-Cyclopropane Linker: This involves the preparation of the bifunctional linker containing the glycine and cyclopropane motifs with appropriate protecting groups and an activated functional group for conjugation.

-

Synthesis of Exatecan: The cytotoxic payload, exatecan, is synthesized through a multi-step process, often starting from commercially available precursors.

-

Conjugation and Deprotection: The Gly-Cyclopropane linker is conjugated to exatecan, followed by the removal of any protecting groups to yield the final product.

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of this compound, compiled from methodologies described for similar exatecan-linker conjugates in the scientific and patent literature.

Step 1: Synthesis of an Activated Gly-Cyclopropane Linker Intermediate

A detailed, specific protocol for this step is not publicly available. However, a plausible route would involve the synthesis of a cyclopropane-containing amino acid, followed by coupling with a protected glycine derivative and subsequent activation of the carboxylic acid for reaction with exatecan.

Step 2: Conjugation of the Linker to Exatecan

-

Dissolution: Dissolve exatecan (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.1 equivalents), to the reaction mixture.

-

Addition of Linker: Add the activated Gly-Cyclopropane linker intermediate (1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at ambient temperature for a period of 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid solution) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection (if necessary)

If protecting groups are used on the glycine moiety, a final deprotection step is required. The choice of deprotection conditions depends on the specific protecting group employed (e.g., acid-labile or hydrogenolysis-labile groups).

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Purification of this compound

The purification of this compound is critical to ensure high purity for research applications, particularly for its use in ADCs where impurities can affect efficacy and toxicity. High-performance liquid chromatography (HPLC) is the method of choice for the purification of such compounds.

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage of mobile phase B over a specified time is used to elute the product. A representative gradient could be 5% to 95% B over 30 minutes.

-

Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 254 nm and 365 nm.

-

Fraction Collection: Fractions corresponding to the product peak are collected.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure, often followed by lyophilization to obtain the purified product as a solid.

Purification Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. medchemexpress.com [medchemexpress.com]

In Vitro Cytotoxicity of Gly-Cyclopropane-Exatecan in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Gly-Cyclopropane-Exatecan, a key component of antibody-drug conjugates (ADCs), against various breast cancer cell lines. This document details the mechanism of action, experimental protocols, and summarizes key quantitative data to support further research and development in oncology.

Introduction

This compound serves as the cytotoxic payload in advanced antibody-drug conjugates. Exatecan, a potent derivative of camptothecin, functions as a topoisomerase I inhibitor.[1][2] This strategic conjugation allows for targeted delivery of the cytotoxic agent to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3] This guide focuses on the in vitro activity of exatecan, the active component released from the this compound linker, in breast cancer cell lines.

Mechanism of Action

The cytotoxic effect of exatecan is initiated upon its release within the cancer cell. The this compound linker is designed to be stable in circulation but is cleaved by specific intracellular enzymes, such as cathepsin B, which are often upregulated in the lysosomal compartment of tumor cells. Once liberated, exatecan exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I.

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2] This stabilized complex leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]

Figure 1: Signaling Pathway of Exatecan-Induced Cytotoxicity

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of free exatecan and exatecan-containing ADCs has been evaluated in various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

| Cell Line | Subtype | Compound | IC50 (nM) | Reference |

| SK-BR-3 | HER2-positive | Free Exatecan | Subnanomolar | [3] |

| IgG(8)-EXA (ADC, DAR ~8) | 0.41 ± 0.05 | [3] | ||

| Mb(4)-EXA (ADC, DAR ~4) | 9.36 ± 0.62 | [3] | ||

| Db(4)-EXA (ADC, DAR ~4) | 14.69 ± 6.57 | [3] | ||

| MDA-MB-468 | Triple-Negative (HER2-negative) | Free Exatecan | Subnanomolar | [3] |

| IgG(8)-EXA (ADC) | > 30 | [3] | ||

| Mb(4)-EXA (ADC) | > 30 | [3] | ||

| Db(4)-EXA (ADC) | > 30 | [3] | ||

| MDA-MB-231 | Triple-Negative | Free Exatecan | 4.6 | [5] |

| T-47D | Luminal A | Free Exatecan | 7.7 | [5] |

| Breast Cancer Cells (mean) | Various | Free Exatecan Mesylate | 2.02 ng/mL (~4.6 nM) | [2] |

Note: The cytotoxicity of the ADCs is highly dependent on the expression of the target antigen (e.g., HER2) on the cell surface.

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the in vitro cytotoxicity of this compound and its corresponding free exatecan payload in breast cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[4]

Cell Culture

-

Cell Lines: Human breast cancer cell lines (e.g., SK-BR-3, MDA-MB-468, MDA-MB-231, T-47D) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Cells are passaged upon reaching 70-80% confluency.

Cytotoxicity Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well opaque-walled plates at a predetermined optimal density (e.g., 2,000 cells/well) in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: A stock solution of the test compound (free exatecan or this compound ADC) is prepared in a suitable solvent (e.g., DMSO). A dilution series is then prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO at the highest concentration used for the test compounds). Each concentration is typically tested in triplicate or quadruplicate.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The background luminescence (from wells with medium and reagent but no cells) is subtracted from all experimental values.

-

The viability of treated cells is expressed as a percentage of the viability of the vehicle-treated control cells.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay

Conclusion

This compound, through the release of its potent topoisomerase I inhibitor payload, exatecan, demonstrates significant in vitro cytotoxicity against a range of breast cancer cell lines. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals. The targeted delivery of exatecan via antibody-drug conjugates holds considerable promise for the development of more effective and less toxic cancer therapies. Further investigations into the broader applicability and mechanisms of resistance are warranted to fully realize the therapeutic potential of this approach.

References

The Rise of Exatecan Derivatives in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising payloads are derivatives of exatecan, a potent topoisomerase I inhibitor. This technical guide provides an in-depth exploration of the discovery, development, and core methodologies underpinning the use of exatecan derivatives in next-generation ADCs.

Introduction to Exatecan and its Derivatives in ADCs

Exatecan, a water-soluble derivative of camptothecin, exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1] While exatecan itself has been explored as a chemotherapeutic agent, its high potency and challenges with systemic toxicity have made it an ideal candidate for targeted delivery via ADCs.[2]

The development of exatecan-based ADCs has focused on optimizing its therapeutic index through innovative linker technologies and chemical modifications of the exatecan molecule itself. A key derivative that has seen significant clinical success is deruxtecan (DXd), the payload in the approved ADC trastuzumab deruxtecan (Enhertu®).[1][3] Other derivatives, such as those with modifications at the 4-amino position, are also under investigation to enhance properties like potency and conjugation efficiency.[4]

A critical feature of exatecan-based ADCs is their ability to induce a "bystander effect," where the payload can diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may not express the target antigen.[5][6] This is particularly advantageous in treating heterogeneous tumors.[5] Furthermore, exatecan appears to be a poor substrate for the P-glycoprotein (Pgp) transporter, which is often responsible for multidrug resistance, suggesting that exatecan-based ADCs could be effective in resistant tumors.[5][7]

Linker Technology: The Key to Unlocking Exatecan's Potential

The linker connecting the exatecan derivative to the antibody is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and its overall efficacy. The hydrophobicity of exatecan has historically posed challenges, leading to ADC aggregation and rapid plasma clearance, especially at high drug-to-antibody ratios (DARs).[8][9] To overcome this, various advanced linker technologies have been developed:

-

HydraSpace™ Technology: This technology incorporates highly polar spacers to accommodate the hydrophobicity of payloads like exatecan, enabling the creation of stable and homogeneous ADCs.[10]

-

Polysarcosine (PSAR)-based Linkers: The inclusion of a polysarcosine entity helps to mask the hydrophobicity of the conjugate, leading to ADCs with improved pharmacokinetic profiles, even at high DARs.[11][12]

-

Hydrophilic, Self-immolative Linkers: Novel hydrophilic linkers have been designed for the traceless release of exatecan, aiming to harness its full potency while minimizing off-target toxicity.[7][9]

-

Peptide-based Cleavable Linkers: Many exatecan ADCs utilize peptide linkers, such as Gly-Gly-Phe-Gly (GGFG), which are designed to be stable in the bloodstream but are cleaved by lysosomal enzymes like cathepsins upon internalization into the tumor cell.[13][14]

The choice of linker significantly impacts the ADC's properties. For instance, a dipeptide l-Ala-l-Ala sequence has been shown to offer good plasma stability and efficient lysosomal cleavage.[5] The goal is to ensure that the potent exatecan payload is released specifically within the tumor microenvironment.[5][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on exatecan-based ADCs, providing a comparative overview of their in vitro potency and other critical parameters.

Table 1: In Vitro Cytotoxicity of Exatecan and its ADC Formulations

| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference(s) |

| Free Exatecan | SK-BR-3 | - | Subnanomolar | [5] |

| Free Exatecan | MDA-MB-468 | - | Subnanomolar | [5] |

| IgG(8)-EXA (13) | SK-BR-3 | HER2 | 0.41 ± 0.05 | [5] |

| Mb(4)-EXA (14) | SK-BR-3 | HER2 | 14.69 ± 6.57 | [5] |

| Db(4)-EXA (15) | SK-BR-3 | HER2 | Not specified | [5] |

| IgG(8)-EXA (13) | MDA-MB-468 | HER2 | > 30 | [5] |

| T-DXd | SK-BR-3 | HER2 | Not specified | [5] |

| Tra-Exa-PSAR10 | SKBR-3 | HER2 | 0.18 ± 0.04 | [11] |

| Tra-Exa-PSAR10 | NCI-N87 | HER2 | 0.20 ± 0.05 | [11] |

| Tra-Exa-PSAR10 | MDA-MB-453 | HER2 | 0.20 ± 0.10 | [11] |

| Tra-Exa-PSAR10 | MDA-MB-361 | HER2 | 2.0 ± 0.8 | [11] |

| Tra-Exa-PSAR10 | BT-474 | HER2 | 0.9 ± 0.4 | [11] |

| Tra-Exa-PSAR10 | MCF-7 | HER2 | > 10 | [11] |

| DS-8201a (T-DXd) | SKBR-3 | HER2 | 0.05 | [11] |

| DS-8201a (T-DXd) | NCI-N87 | HER2 | 0.17 | [11] |

| Exatecan | Multiple Cell Lines | - | ~1 | [16] |

| DXd | - | - | IC50 of 0.31 µM for Topo I inhibition | [4] |

Table 2: Comparison of Unconjugated Topoisomerase I Inhibitors

| Payload | Relative Potency | Reference(s) |

| Exatecan | Most potent | [8] |

| SN-38 | Less potent than Exatecan | [8] |

| DXd | Less potent than Exatecan | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the development and evaluation of exatecan-based ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC or free drug required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative) are cultured in appropriate media and conditions.[5]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are incubated with increasing concentrations of the test compound (free exatecan derivative or ADC) for a specified period (e.g., 5-7 days).[5][8]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[5][17]

-

Data Analysis: Dose-response curves are generated, and IC50 values are calculated using appropriate software.[5]

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of an exatecan-based ADC in a living organism, typically a mouse model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-N87, BT-474) are implanted subcutaneously to establish xenograft tumors.[8][11] Alternatively, patient-derived xenograft (PDX) models can be used for more clinically relevant studies.[3][7]

-

Treatment: Once tumors reach a specified volume, mice are treated with the ADC, a control antibody, or a vehicle solution, typically via intravenous injection.[8][11]

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.[6]

Pharmacokinetic (PK) Analysis

Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of an ADC in vivo.

Methodology:

-

Animal Model: Rats (e.g., Sprague Dawley) or non-human primates are often used for PK studies.[8][12]

-

Dosing: A single dose of the ADC is administered intravenously.[12]

-

Blood Sampling: Blood samples are collected at various time points post-injection.

-

Analysis: The concentration of the total antibody and/or the ADC in plasma is determined using methods like ELISA.[12] Liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the free payload and its metabolites.[18]

-

Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated.[11]

Bystander Killing Assay

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Methodology:

-

Co-culture: Antigen-positive and antigen-negative cancer cells are co-cultured in vitro.[11] For in vivo studies, co-inoculation xenograft models are established.[6]

-

Treatment: The co-culture or animal model is treated with the ADC.

-

Analysis: The viability of the antigen-negative cells is assessed. In vivo, changes in tumor volume and composition are monitored.[6] Luciferase-expressing cells can be used to track the growth of a specific cell population.[6]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the development of exatecan-based ADCs.

Caption: Mechanism of action of an exatecan-based ADC, including the bystander effect.

Caption: General workflow for the development of exatecan-based ADCs.

Future Directions and Conclusion

The development of exatecan-based ADCs represents a significant advancement in the field of oncology. Ongoing research is focused on several key areas:

-

Novel Exatecan Derivatives: Synthesis of new derivatives with improved properties, such as increased potency, better solubility, and reduced off-target toxicity.[13][16]

-

Advanced Linker Technologies: Design of next-generation linkers that offer greater stability and more controlled payload release.[9][19]

-

Combination Therapies: Exploring the synergistic effects of exatecan-based ADCs with other anticancer agents, such as PARP or ATR inhibitors and immune checkpoint blockers.[7][20]

-

Expansion to New Targets: Applying exatecan ADC technology to a broader range of tumor antigens to treat various cancer types.[9][21]

References

- 1. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 2. WO2024098066A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]

- 3. Discovery of Topoisomerase 1 Inhibitor Exatecan Derivative-Based HER2-Targeting ADC (DS-8201a) [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. synaffix.com [synaffix.com]

- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. daneshyari.com [daneshyari.com]

- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. adctherapeutics.com [adctherapeutics.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Gly-Cyclopropane-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Cyclopropane-Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs). Its efficacy and safety are intrinsically linked to its behavior in aqueous environments. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound and its parent compound, exatecan. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on related compounds and outlines the experimental methodologies required for its comprehensive characterization. This guide serves as a vital resource for researchers and drug development professionals, offering insights into formulation strategies, analytical methods, and the inherent chemical properties that govern the performance of this promising cytotoxic agent.

Introduction

This compound belongs to the camptothecin class of anti-cancer agents, which exert their cytotoxic effects by inhibiting DNA topoisomerase I. As a key payload in ADCs, its physicochemical properties, particularly aqueous solubility and stability, are paramount for successful drug development. Adequate solubility is crucial for formulation and intravenous administration, while stability in systemic circulation is essential to ensure the ADC reaches its target before the premature release of the cytotoxic payload. This guide explores the available data and methodologies to understand and predict the behavior of this compound in aqueous solutions.

Chemical Structure and General Properties

The chemical structure of this compound includes the active exatecan moiety linked to a glycine and cyclopropane-containing linker. Exatecan itself is a semi-synthetic, water-soluble derivative of camptothecin. The inclusion of glycine residues in linkers is a common strategy to enhance the aqueous solubility of hydrophobic drug molecules.

Aqueous Solubility

Table 1: Solubility Data for Related Compounds

| Compound | Solvent | Solubility | Notes |

| Exatecan Mesylate | Aqueous | Water-soluble | A salt form of exatecan designed to improve solubility. |

| MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan | DMSO | 100 mg/mL | A related drug-linker conjugate. Hygroscopic nature noted.[] |

Experimental Protocol for Solubility Determination

A standard method to determine the aqueous solubility of a compound like this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology Details:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 6.8, 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: The resulting suspensions are centrifuged at high speed or filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined by a validated HPLC method with UV detection. A calibration curve is prepared using standards of known concentrations.

Aqueous Stability

The stability of this compound in aqueous solutions is a critical parameter, as degradation can lead to a loss of potency and the generation of potentially toxic byproducts. The primary route of degradation for camptothecin analogues, including exatecan, is the hydrolysis of the lactone ring at physiological and basic pH.

The Lactone-Carboxylate Equilibrium

The bioactivity of exatecan is dependent on its closed lactone ring. In aqueous solutions, this ring is susceptible to pH-dependent, reversible hydrolysis, forming an inactive carboxylate species. At acidic pH, the equilibrium favors the closed, active lactone form, while at neutral to basic pH, the open, inactive carboxylate form predominates.

A study on an exatecan-based ADC demonstrated remarkable stability, with minimal loss of the drug-to-antibody ratio (DAR) after 8 days of incubation in both mouse and human serum. This suggests that when conjugated to an antibody, the stability of the exatecan payload is significantly enhanced.

Table 2: Stability Data for a Related Exatecan-ADC

| Medium | Incubation Period | DAR Loss |

| Mouse Serum | 8 days | 1.8% |

| Human Serum | 8 days | 1.3% |

Experimental Protocol for Stability Assessment

The stability of this compound in aqueous solutions can be assessed by incubating the compound in various buffers at different temperatures and monitoring its concentration over time using HPLC.

Methodology Details:

-

Sample Preparation: Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO) and then diluted into aqueous buffers of varying pH (e.g., 4.0, 7.4, 9.0) to a final concentration suitable for HPLC analysis.

-

Incubation: The solutions are incubated in temperature-controlled chambers (e.g., 4°C, 25°C, 37°C). Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: The concentration of the remaining intact this compound in each aliquot is quantified using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.

-

Data Analysis: The degradation kinetics (e.g., first-order or second-order) and the half-life (t½) of this compound under each condition are calculated from the concentration-time data.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for determining the solubility and stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique.

Table 3: Typical Analytical Methods for Exatecan and its Conjugates

| Technique | Purpose | Key Parameters |

| RP-HPLC-UV | Quantification for solubility and stability studies. | C18 column, gradient elution with acetonitrile/water/formic acid, UV detection at a relevant wavelength. |

| LC-MS/MS | High-sensitivity quantification in biological matrices, identification of degradation products. | Similar to HPLC-UV but with a mass spectrometer detector for enhanced specificity and sensitivity. |

| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-to-antibody ratio (DAR) and assessment of ADC stability. | Separation based on hydrophobicity, allowing for the resolution of different drug-loaded species. |

Conclusion

The aqueous solubility and stability of this compound are critical determinants of its successful development as a therapeutic agent. While specific quantitative data for this particular drug-linker are not widely published, the known properties of its parent compound, exatecan, and other camptothecin analogues provide a strong foundation for understanding its behavior. The pH-dependent lactone-carboxylate equilibrium is the primary factor governing its stability. For drug development professionals, it is imperative to conduct thorough experimental evaluations of solubility and stability under various conditions to inform formulation design and predict in vivo performance. The methodologies and insights provided in this guide offer a comprehensive framework for these critical investigations.

References

An In-Depth Technical Guide to the Topoisomerase I Inhibition Assay for Gly-Cyclopropane-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the inhibitory effect of Gly-Cyclopropane-Exatecan on Topoisomerase I (Top1). As this compound is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), its cytotoxic activity is mediated by the intracellular release of its active payload, Exatecan. Therefore, the core of this guide focuses on the assays performed on Exatecan to determine its Topoisomerase I inhibitory potential.

Mechanism of Action: From ADC to Topoisomerase I Inhibition

This compound, as part of an ADC, targets cancer cells. Following binding to a specific antigen on the tumor cell surface, the ADC is internalized.[1] Inside the cell, the linker is cleaved, releasing the potent Topoisomerase I inhibitor, Exatecan.[2][3] Exatecan then interferes with the catalytic cycle of Top1, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[4][5] It stabilizes the covalent complex between Top1 and DNA, leading to single-strand breaks that convert to double-strand breaks during DNA replication.[4][5] This DNA damage triggers downstream cellular processes, ultimately leading to apoptotic cell death.[5][6]

Quantitative Data: Topoisomerase I Inhibition by Exatecan

The inhibitory potency of Exatecan against Topoisomerase I is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Exatecan.

| Compound | Assay Type | IC50 Value | Reference |

| Exatecan | Topoisomerase I Inhibition | 2.2 µM | [1][7] |

| Exatecan | Topoisomerase I Inhibition | 1.906 µM | [8] |

Experimental Protocols

Two primary in vitro assays are employed to determine the Topoisomerase I inhibitory activity of compounds like Exatecan: the DNA Relaxation Assay and the DNA Cleavage Assay.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.

Workflow:

Detailed Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 12.5 µg/ml.

-

1X Topoisomerase I assay buffer (typically containing 10-25 mM Tris-HCl pH 7.5-7.9, 50-150 mM KCl or NaCl, 5 mM MgCl2, 0.1-0.25 mM EDTA, and 15 µg/ml BSA).

-

Varying concentrations of Exatecan (or the control compound, Camptothecin).

-

Nuclease-free water to the final reaction volume (e.g., 20 µl).

-

-

Enzyme Addition: Add a pre-determined amount of human Topoisomerase I enzyme (e.g., 1-2 units) to the reaction mixture. The amount of enzyme should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor under the assay conditions.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS (e.g., to a final concentration of 0.5-1%) and proteinase K (e.g., to a final concentration of 50 µg/ml) and incubating for an additional 15-30 minutes at 37°C. This is followed by the addition of a gel loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 1-5 V/cm) until the different DNA topoisomers are adequately separated.

-

Visualization and Analysis: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. The intensity of the bands can be quantified to determine the IC50 value.

Topoisomerase I DNA Cleavage Assay

This assay is designed to detect inhibitors that stabilize the Topoisomerase I-DNA cleavage complex, which is the mechanism of action for camptothecin derivatives like Exatecan.

Workflow:

Detailed Methodology:

-

DNA Substrate Preparation: A short DNA oligonucleotide containing a Topoisomerase I cleavage site is labeled at the 3'-end, typically with 32P.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine:

-

The 3'-radiolabeled DNA substrate.

-

1X Topoisomerase I reaction buffer (similar to the relaxation assay buffer).

-

Varying concentrations of Exatecan.

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the formation of the cleavage complex.

-

Reaction Termination and Denaturation: Stop the reaction by adding SDS to a final concentration of 1%. This denatures the Topoisomerase I and traps the covalent DNA-enzyme complex.

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The samples are loaded onto a denaturing polyacrylamide gel (containing urea). Electrophoresis separates the DNA fragments based on size.

-

Visualization and Analysis: The gel is dried and exposed to an X-ray film or a phosphorimager screen. The presence of shorter, radiolabeled DNA fragments indicates that the inhibitor has stabilized the Topoisomerase I-DNA cleavage complex. The intensity of the cleavage bands is proportional to the inhibitory activity.

Concluding Remarks

The Topoisomerase I inhibition assays detailed in this guide are fundamental for characterizing the activity of Exatecan, the cytotoxic payload of this compound. Understanding these experimental protocols and the mechanism of action provides a solid foundation for researchers and drug development professionals working on the preclinical and clinical evaluation of this and similar antibody-drug conjugates. The provided workflows and quantitative data serve as a valuable resource for designing and interpreting studies aimed at elucidating the therapeutic potential of this class of anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Gly-Cyclopropane-Exatecan: A Potent Topoisomerase I Inhibitor for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Cyclopropane-Exatecan is a synthetic derivative of Exatecan, a potent inhibitor of DNA Topoisomerase I. As a key component in the development of antibody-drug conjugates (ADCs), it represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the known physical and chemical properties, mechanism of action, and relevant experimental protocols associated with this compound and its parent compound, Exatecan. The information presented herein is intended to support researchers and drug development professionals in the ongoing exploration and application of this promising cytotoxic payload.

Introduction

This compound is a crucial building block in the synthesis of advanced antibody-drug conjugates.[1][2][3] It comprises the highly potent Topoisomerase I inhibitor, Exatecan, linked to a glycine-cyclopropane moiety. This modification facilitates its conjugation to linker systems for subsequent attachment to monoclonal antibodies. The resulting ADCs are designed to selectively target and eliminate cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapy. Exatecan itself is a water-soluble analog of camptothecin and has demonstrated significant antitumor activity.[4][5]

Physical and Chemical Properties

Detailed quantitative physical and chemical property data for this compound is not extensively available in the public domain. However, the properties of its parent compound, Exatecan, provide a valuable reference point.

Physical Properties

The following table summarizes the known physical properties of this compound and Exatecan.

| Property | This compound | Exatecan |

| Molecular Formula | C32H34FN5O7[] | C24H22FN3O4 |

| Molecular Weight | 619.64 g/mol [] | 435.45 g/mol |

| Appearance | Solid Powder (inferred) | White to beige powder |

| Melting Point | Not available | >137°C (decomposes)[] |

| Boiling Point | Not available | 818.4 ± 65.0 °C (Predicted)[] |

| Solubility | Soluble in DMSO[1] | Soluble in DMSO (2 mg/mL, with warming) |

| pKa | Not available | Not available |

Chemical Properties

The chemical properties of this compound are largely defined by the Exatecan core and the attached glycine-cyclopropane linker.

| Property | This compound | Exatecan |

| CAS Number | 2414254-49-0[1] | 171335-80-1 |

| Chemical Name | 2-((2-aminoacetamido)methoxy)-2-cyclopropyl-N-((1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide[] | (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione[8] |

| Chemical Class | Camptothecin analog; Pyranoindolizinoquinoline[9] | Camptothecin analog; Pyranoindolizinoquinoline[9] |

| Stability | Store at -20°C for long-term stability.[1] In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.[1] | Stable for ≥ 4 years at -20°C.[10] |

| Reactivity | The primary amine of the glycine moiety is reactive and can be coupled to linkers for ADC synthesis. The Exatecan core is susceptible to hydrolysis of the lactone ring, particularly at alkaline pH. | The lactone ring is susceptible to hydrolysis. |

Mechanism of Action

This compound exerts its cytotoxic effects through the inhibition of DNA Topoisomerase I, a mechanism inherited from its parent compound, Exatecan.[4][11] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[12]

The process unfolds as follows:

-

Enzyme Binding and DNA Cleavage: Topoisomerase I binds to DNA and creates a transient single-strand break, forming a covalent complex with the 3'-end of the cleaved strand.[13]

-

Inhibitor Stabilization of the Cleavage Complex: Exatecan intercalates at the enzyme-DNA interface and stabilizes this "cleavage complex."[11] This prevents the re-ligation of the DNA strand.[12]

-

Collision with Replication Fork: During DNA replication, the advancing replication fork collides with the stabilized cleavage complex.[13]

-

DNA Double-Strand Breaks and Cell Death: This collision leads to the formation of irreversible DNA double-strand breaks. The accumulation of these breaks triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[12][14]

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available. However, based on the synthesis of Exatecan and related drug-linker conjugates, a general workflow can be outlined. Additionally, a standard protocol for assessing Topoisomerase I inhibition is provided.

Synthesis of this compound (Conceptual Workflow)

The synthesis of this compound would likely involve a multi-step process culminating in the coupling of a protected Gly-Cyclopropane moiety to the Exatecan core.

Caption: Conceptual workflow for the synthesis of this compound.

A plausible synthetic route involves the coupling of an activated Gly-Cyclopropane derivative with the amino group of Exatecan. The synthesis of Exatecan itself is a complex process involving multiple steps, including the construction of the pentacyclic core.[15][16]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[17][18][19][20][21]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)

-

Test compound (this compound) dissolved in DMSO

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA.

-

Add varying concentrations of the test compound (and a DMSO control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Results: In the absence of an inhibitor, Topoisomerase I will convert the supercoiled DNA into its relaxed form, which migrates slower on the gel. An effective inhibitor like this compound will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.

Signaling Pathways

The primary signaling pathway initiated by this compound is the DNA Damage Response (DDR) pathway. The generation of double-strand breaks activates key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[22] Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including checkpoint kinases (Chk1/Chk2) and p53. This cascade ultimately results in cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the induction of apoptosis.[14]

Caption: DNA Damage Response pathway initiated by this compound.

Conclusion

This compound is a highly valuable molecule for the development of next-generation antibody-drug conjugates. Its potent Topoisomerase I inhibitory activity, coupled with a functional group for linker attachment, makes it a powerful tool in the targeted delivery of cytotoxic agents to cancer cells. While further research is needed to fully characterize its specific physical and chemical properties, the extensive data available for its parent compound, Exatecan, provides a solid foundation for its continued development and application in oncology. This technical guide serves as a resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound|CAS 2414254-49-0|DC Chemicals [dcchemicals.com]

- 4. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 8. Exatecan - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. caymanchem.com [caymanchem.com]

- 11. google.com [google.com]

- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 13. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 16. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. inspiralis.com [inspiralis.com]

- 22. mdpi.com [mdpi.com]

Unlocking the Potential of Gly-Cyclopropane-Exatecan: A Technical Guide to Early Preclinical Efficacy

For Immediate Release

This technical guide provides an in-depth analysis of the early preclinical data surrounding Gly-Cyclopropane-Exatecan, a novel linker-payload combination poised to advance the field of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document consolidates key efficacy data, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate a comprehensive understanding of its therapeutic potential.

This compound serves as a critical component in the design of next-generation ADCs. It comprises the potent topoisomerase I inhibitor, Exatecan, attached to a cleavable linker system incorporating a glycine (Gly) and a cyclopropane moiety. This innovative design is intended to ensure stability in circulation and facilitate the targeted release of the cytotoxic payload within tumor cells. Early preclinical investigations have focused on ADCs developed using this system, most notably SHR-A1811 and hu2F7-Exatecan, which have demonstrated significant anti-tumor activity in various cancer models.

Core Efficacy Data

The preclinical efficacy of ADCs utilizing the this compound linker-payload system has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these investigations, offering a clear comparison of their cytotoxic and tumor-inhibiting capabilities.

In Vitro Cytotoxicity

The in vitro potency of these novel ADCs was assessed against a panel of human cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) was determined to quantify the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

| ADC | Cell Line | Target Antigen | IC50 (ng/mL) |

| SHR-A1811 | SK-BR-3 | HER2 | 15.3 |

| NCI-N87 | HER2 | 19.1 | |

| BT-474 | HER2 | 23.4 | |

| MDA-MB-468 | HER2 (Low) | >10,000 | |

| hu2F7-Exatecan | ID8 | B7-H4 | 0.83 (nM) |

| OVCAR-3 | B7-H4 | 1.25 (nM) |

Data for hu2F7-Exatecan is derived from patent literature (WO2020244657) and presented as nanomolar concentrations.

In Vivo Tumor Growth Inhibition

The anti-tumor activity of this compound-based ADCs was further evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The primary endpoint was the inhibition of tumor growth, often measured as tumor growth inhibition (TGI).

| ADC | Xenograft Model | Dosing | TGI (%) |

| SHR-A1811 | NCI-N87 | 3 mg/kg | 98.6 |

| 1 mg/kg | 85.2 | ||

| SK-OV-3 | 3 mg/kg | 105.4 (regression) | |

| hu2F7-Exatecan | ID8-hB7-H4 | 1 mg/kg | 75.3 |

| 3 mg/kg | 95.8 |

TGI values approaching or exceeding 100% indicate tumor regression.

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic payload, Exatecan, is a potent inhibitor of DNA Topoisomerase I. This enzyme plays a crucial role in relieving torsional strain in DNA during replication and transcription. Exatecan stabilizes the covalent complex between Topoisomerase I and DNA, leading to single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a catastrophic event for the cell that triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound-based ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of the ADC on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., SK-BR-3, NCI-N87 for HER2; ID8, OVCAR-3 for B7-H4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

ADC Treatment: A serial dilution of the ADC is prepared in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the ADC. Control wells receive medium without the ADC.

-

Incubation: The plates are incubated for 72-120 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay. For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence or absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

-

Animal Model: Female athymic nude or NOD-scid mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

-

Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined volume (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The ADC is administered intravenously (IV) at specified doses and schedules (e.g., once every three weeks). The control group receives a vehicle control.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

Conclusion

The early preclinical data for ADCs utilizing the this compound linker-payload system are highly promising. The potent in vitro cytotoxicity against target-expressing cancer cells and the significant tumor growth inhibition observed in in vivo models underscore the potential of this technology. The well-defined mechanism of action, centered on Topoisomerase I inhibition, provides a strong rationale for its anti-cancer activity. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this innovative ADC platform. Continued research and development are warranted to fully elucidate the therapeutic window and clinical potential of this compound-based ADCs in the treatment of various malignancies.

The Pivotal Role of the Cyclopropane Moiety in the Activity of Gly-Cyclopropane-Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship of Gly-Cyclopropane-Exatecan, a potent topoisomerase I inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). A primary focus is placed on the integral role of the cyclopropane moiety in modulating the compound's pharmacological properties. This document will detail the mechanism of action, present comparative quantitative data, outline experimental protocols for its evaluation, and visualize key cellular pathways, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

Exatecan, a derivative of camptothecin, is a highly potent inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] Its clinical utility has been explored in various cancer types. This compound is a sophisticated drug-linker conjugate that incorporates Exatecan, designed for targeted delivery to cancer cells via ADCs.[2][3][4][5] This guide specifically elucidates the contribution of the cyclopropane ring, a key structural feature of this conjugate, to its overall activity and potential as a therapeutic agent.

The Cyclopropane Moiety: A Key to Enhanced Potency and Stability

The introduction of a cyclopropane ring into the linker structure of Exatecan conjugates is a strategic medicinal chemistry approach to enhance the therapeutic index of the payload. The three-membered ring imparts several advantageous properties:

-

Conformational Rigidity: The strained nature of the cyclopropane ring introduces a degree of conformational rigidity to the linker.[2] This pre-organization of the molecule can lead to a more favorable binding entropy upon interaction with its target, topoisomerase I, potentially increasing binding affinity and inhibitory potency.

-

Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation compared to linear alkyl chains. This increased stability can prevent premature cleavage of the linker in systemic circulation, ensuring that the cytotoxic payload is delivered intact to the target tumor cells.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence the overall lipophilicity and cell permeability of the drug-linker, which are critical parameters for its efficacy as an ADC payload.

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic effect of this compound is mediated by the Exatecan payload, which acts as a topoisomerase I poison. The mechanism unfolds as follows:

-

Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Exatecan intercalates at the DNA cleavage site and binds to the enzyme-DNA complex.

-

Stabilization of the Cleavage Complex: The binding of Exatecan prevents the re-ligation of the single-strand break. This results in the accumulation of stabilized "cleavable complexes."

-

Induction of DNA Damage and Apoptosis: The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).

Below is a diagram illustrating the signaling pathway leading to apoptosis following topoisomerase I inhibition.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Gly-Cyclopropane-Exatecan to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the potency of a small molecule drug, ADCs can enhance the therapeutic window of the payload while minimizing systemic toxicity.[1]

This document provides a detailed protocol for the conjugation of a Gly-Cyclopropane-Exatecan derivative to a monoclonal antibody. Exatecan is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in proliferating cancer cells.[2][3] The Gly-Cyclopropane modification is part of the payload structure. The conjugation strategy described herein is based on the widely used maleimide-thiol chemistry, targeting the cysteine residues of the antibody.[]

Principle of the Method

The conjugation process involves a two-step approach. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. This is typically achieved using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[5][6] The number of available thiol groups can be controlled by optimizing the reduction conditions.[6]

Subsequently, the reduced antibody is reacted with a maleimide-functionalized this compound linker. The maleimide group reacts specifically with the thiol groups on the antibody to form a stable thioether bond, covalently attaching the drug-linker to the mAb.[] The resulting ADC is then purified to remove unconjugated drug-linker and other impurities.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the preparation and characterization of this compound ADCs.

Table 1: Recommended Reaction Parameters for Conjugation

| Parameter | Recommended Value/Range | Reference |

| Antibody Concentration | 1 - 10 mg/mL | |

| Molar Ratio of Drug-Linker to Antibody | 5:1 to 20:1 | [7][] |

| Reaction pH | 7.0 - 7.5 | [7] |

| Reaction Temperature | Room Temperature (or 2-8 °C for sensitive proteins) | [7] |

| Reaction Time | 2 hours (or overnight at 2-8 °C) | [7] |

| Reducing Agent | TCEP or DTT | [5][6] |

| Molar Ratio of Reducing Agent to Antibody | 1:10 to 100:1 (empirical optimization required) | [6] |

Table 2: Quality Control Parameters for Exatecan-ADCs

| Parameter | Analytical Method | Typical Acceptance Criteria | Reference |

| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, LC-MS | 2 - 8 (application dependent) | [9][10] |

| Distribution of Drug-Loaded Species | HIC-HPLC, LC-MS | Consistent batch-to-batch profile | [9][11] |

| Percentage of Unconjugated Antibody | HIC-HPLC | < 10% | [12] |

| Aggregation Level | Size Exclusion Chromatography (SEC) | > 95% monomer | [13] |

| In Vitro Plasma Stability (% drug loss at 7 days) | ELISA, LC-MS | < 20% | [14][15] |

| In Vitro Cytotoxicity (IC50) | Cell-based assays | Sub-nanomolar to low nanomolar on target cells | [2] |

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-activated this compound drug-linker

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5, degassed

-

Quenching Reagent: N-acetylcysteine

-

Purification System: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

General laboratory equipment (pipettes, tubes, stirrer, etc.)

Antibody Reduction

This protocol describes the partial reduction of the antibody to generate free thiol groups. The extent of reduction should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Prepare a stock solution of the reducing agent (TCEP or DTT) at 10 mM in degassed reaction buffer.

-

Dilute the monoclonal antibody to a concentration of 5-10 mg/mL in degassed reaction buffer.

-

Add the reducing agent to the antibody solution at a molar ratio of 2-10 moles of reducing agent per mole of antibody. The optimal ratio needs to be determined empirically.

-

Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[16]

-

Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column or spin filtration, equilibrating with degassed reaction buffer.

Conjugation of this compound

-

Prepare a 10 mM stock solution of the maleimide-activated this compound drug-linker in anhydrous DMSO or DMF.[7]

-

Immediately before conjugation, dilute the drug-linker stock solution to the desired concentration in the reaction buffer.

-

Add the diluted drug-linker to the reduced antibody solution at a molar ratio of 5-10 moles of drug-linker per mole of antibody.[]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

-

To quench the reaction, add a 5-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes.

Purification of the Antibody-Drug Conjugate

-

Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

-

The purification buffer should be a formulation buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4 or a citrate-based buffer).

-

Collect the fractions containing the purified ADC.

-

Determine the protein concentration of the purified ADC using a standard protein assay method (e.g., BCA or A280).